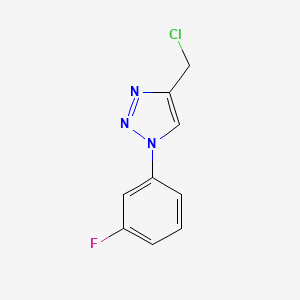
4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s used in a particular context, such as in a chemical reaction or a biological system.
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions where the compound is a reactant, product, or catalyst.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties can include reactivity, acidity or basicity, and types of reactions the compound can undergo.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Theoretical Analysis : 1,2,4-triazole derivatives, including chloro and fluoro derivatives, have been synthesized and characterized through various techniques such as X-ray diffraction, DSC, TGA, and HSM. These derivatives exhibit unique intermolecular interactions, contributing to their structural and functional properties (Shukla et al., 2014).
Structural Characterization of Derivatives : Isostructural triazole derivatives containing fluorophenyl groups have been synthesized. Their structure determination involved single-crystal diffraction, revealing planar molecules with specific orientation of fluorophenyl groups (Kariuki et al., 2021).
Molecular Interactions and Stability
Intermolecular Interactions and Stability : A study on ethyl 2-triazolyl-2-oxoacetate derivatives, including those with fluoro and chlorophenyl groups, revealed significant O⋯π-hole tetrel bonding interactions. These interactions were analyzed using Hirshfeld surface analysis and DFT calculations, contributing to understanding the molecule's stability (Ahmed et al., 2020).
Long-Range Coupling Analysis : Triazole derivatives with fluorophenyl substituents show long-range 19F-1H and 19F-13C coupling, which was confirmed through NMR spectroscopy and X-ray analysis. This study helps in understanding the spatial arrangement and electronic properties of these molecules (Kane et al., 1995).
Applications in Material Synthesis
Synthesis of Intermediate Compounds : Research on the synthesis of (Chloromethyl) bis (4-fluorophenyl) methylsilane, an intermediate for fungicides, highlights the use of 1,2,3-triazoles in material synthesis. The study provides insights into improving the purity and yield of such intermediates (Xiang-li, 2013).
Energetic Salts Synthesis : The synthesis of triazolyl-functionalized energetic salts using 1-(chloromethyl)-1H-1,2,4-triazole illustrates the compound's utility in developing materials with high thermal stability and density (Wang et al., 2007).
Pharmaceutical and Chemical Applications
Antimicrobial Studies : A class of 1,2,4-triazole derivatives, including fluorophenyl compounds, were synthesized and found to have enhanced antimicrobial properties when halogen substituted. This demonstrates the pharmaceutical potential of these derivatives (Desabattina et al., 2014).
Synthesis of PPAR Agonists : The synthesis of 1,4-disubstituted 1,2,3-triazoles with PPAR agonist activities, including compounds with fluoro and chloro substituents, reveals the compound's significance in developing novel pharmaceutical agents (Ciocoiu et al., 2010).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling and disposal.
Zukünftige Richtungen
Future directions could include potential applications of the compound, areas for further research, or improvements in synthesis methods.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature or databases. If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
4-(chloromethyl)-1-(3-fluorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c10-5-8-6-14(13-12-8)9-3-1-2-7(11)4-9/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGLRQATCZRWNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



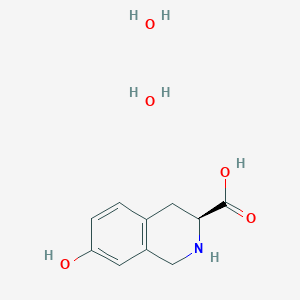
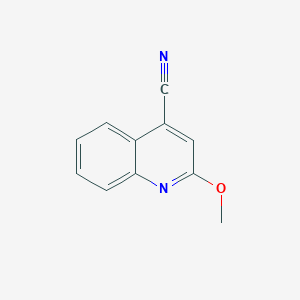
![3-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B1426314.png)
![1-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1426315.png)
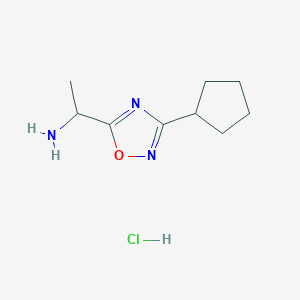
![Methyl (2S,4S)-4-[(cyclopentylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426317.png)
![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1426319.png)
![2-[2-(2-Methoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426321.png)
![4-[2-(2-Chloro-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426323.png)

![3-[(2,5-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1426327.png)
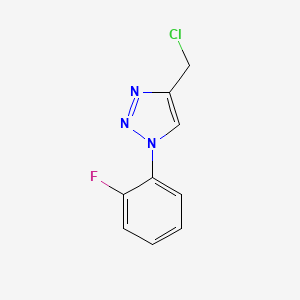
amine](/img/structure/B1426330.png)
![Methyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1426333.png)